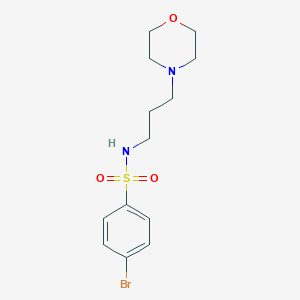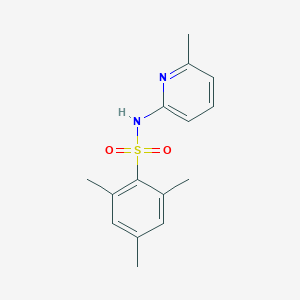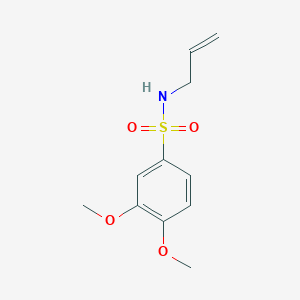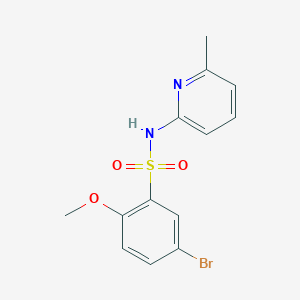
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate, also known as APMS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. APMS is a sulfonate ester that is commonly used as a reagent in organic synthesis, and it has been found to have a range of biological properties that make it useful in various research applications.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate has been found to have activity against a range of enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate has been found to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. In vivo studies have shown that 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate can reduce inflammation and oxidative stress in animal models of disease, and it has been found to have neuroprotective effects in models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate in scientific research is its versatility. 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate can be used in a range of applications, from drug discovery to proteomics, and it has been found to have a range of biological properties that make it useful in these contexts. However, there are also some limitations to using 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate, including its relatively high cost and the need for specialized equipment and expertise to work with this compound.
Direcciones Futuras
There are several potential future directions for research involving 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate. One area of interest is the development of new drugs based on the structure of 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate, which could have potential applications in the treatment of various diseases. Another area of interest is the use of 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate as a tool for studying the role of enzymes and signaling pathways in cells, which could lead to new insights into the mechanisms underlying disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate, as well as its potential limitations and drawbacks.
Métodos De Síntesis
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of 2-aminoacetophenone with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. This reaction produces 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate as a white crystalline powder with a high degree of purity.
Aplicaciones Científicas De Investigación
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate has been used in a variety of scientific research applications, including drug discovery, proteomics, and metabolomics. In drug discovery, 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate has been found to have potential as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders. In proteomics and metabolomics, 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate has been used as a reagent for the identification and quantification of proteins and metabolites in biological samples.
Propiedades
IUPAC Name |
(2-acetamidophenyl) 2-methoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-8-9-15(21-3)16(10-11)23(19,20)22-14-7-5-4-6-13(14)17-12(2)18/h4-10H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRXBDSUCNKIEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512795.png)


![1-Benzyl-4-[(5-iodo-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512809.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B512810.png)




![1-Benzyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512830.png)
![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]azepane](/img/structure/B512831.png)